Tetramethylrhodamine-5-iodoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

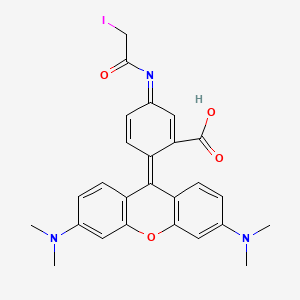

Tetramethylrhodamine-5-iodoacetamide is a useful research compound. Its molecular formula is C26H24IN3O4 and its molecular weight is 569.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protein Labeling

Thiol-Selective Labeling

Tetramethylrhodamine-5-iodoacetamide is primarily used for labeling proteins through their thiol groups. The iodoacetamide moiety reacts preferentially with cysteine residues, making it an effective tool for studying protein structure and function. The labeling process can be controlled by adjusting the dye concentration, which allows for specific targeting of proteins without significant background noise from nonspecific binding.

Table 1: Fluorescence Labeling Characteristics

| Dye Concentration (mM) | Protein Labeled | Observations |

|---|---|---|

| 0.5 | Carbonic Anhydrase | Specific labeling observed |

| 1.0 | Carbonic Anhydrase | Increased fluorescence intensity |

| 2.0 | Myoglobin | Nonspecific labeling begins |

| 4.0 | Carbonic Anhydrase & Myoglobin | Mixed labeling observed; higher background noise |

This table illustrates the relationship between dye concentration and the specificity of protein labeling. At lower concentrations, selective labeling is achieved, while higher concentrations lead to nonspecific interactions.

Actin Dynamics Studies

Visualization of Actin Filaments

this compound has been employed to visualize actin filaments in both in vitro and in vivo settings. This application is crucial for understanding the dynamics of the cytoskeleton, particularly how actin polymers assemble and disassemble.

In a study conducted by Otterbein et al., it was demonstrated that actin filaments labeled with tetramethylrhodamine derivatives exhibit altered structural properties when copolymerized with unlabeled actin. Specifically, the presence of tetramethylrhodamine-labeled actin resulted in shorter and more fragile filaments, which suggests that TMR-actin can significantly affect filament dynamics and stability .

Chemoproteomics

Targeted Protein Degradation

Recent advancements have seen this compound being incorporated into chemoproteomics strategies for targeted protein degradation applications. By utilizing this dye as a probe in activity-based protein profiling, researchers can identify and characterize protein interactions within complex biological systems.

For instance, Luo et al. highlighted the use of covalent recruiters in targeted protein degradation, where tetramethylrhodamine derivatives play a role in tagging specific proteins for subsequent analysis via mass spectrometry . This approach enhances the understanding of protein function and regulation in cellular contexts.

Immunohistochemistry

Integration with Chemical Imaging

this compound is also utilized in immunohistochemistry protocols where it aids in visualizing specific antigens within tissue samples. The bright fluorescence emitted upon excitation allows for clear imaging of cellular structures and interactions.

A comprehensive guide integrating immunohistochemistry with chemical imaging techniques has shown that using fluorescent dyes like this compound can significantly enhance the resolution and specificity of imaging studies .

Case Study 1: Actin Dynamics

In a study examining actin dynamics, researchers used this compound to label actin filaments in live cells. They observed that the labeled filaments demonstrated increased turnover rates compared to unlabeled counterparts, providing insights into the mechanisms regulating cytoskeletal dynamics .

Case Study 2: Protein Interaction Mapping

Another research effort employed this compound in mapping protein interactions within cellular environments. By tagging proteins involved in signaling pathways, researchers were able to elucidate interaction networks critical for cellular responses to external stimuli .

Propiedades

Fórmula molecular |

C26H24IN3O4 |

|---|---|

Peso molecular |

569.4 g/mol |

Nombre IUPAC |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |

Clave InChI |

UONQCTUIVAFVBI-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.